ETHYL 4-(3-BROMOPHENYL)-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Overview
Description
Ethyl 4-(3-bromophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a bromophenyl group, a pyridinylcarbonyl group, and a thiophenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-BROMOPHENYL)-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the pyridinylcarbonyl group through an amide bond formation. The thiophenecarboxylate ester can be introduced via esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of functionalized derivatives.
Scientific Research Applications
Ethyl 4-(3-bromophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-BROMOPHENYL)-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl and pyridinylcarbonyl groups may interact with enzymes or receptors, modulating their activity. The thiophenecarboxylate ester could also play a role in the compound’s overall bioactivity. Detailed studies on the molecular pathways involved would provide further insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)propanoate: Similar in structure but lacks the pyridinylcarbonyl and thiophenecarboxylate groups.
4-(3-bromophenyl)-3-ethyl-1-methyl-1,6,7,8-tetrahydropyrazolo[3,4-e][1,4]diazepine hydrochloride: Contains a bromophenyl group but has a different core structure.
Uniqueness
Ethyl 4-(3-bromophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(3-bromophenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-2-25-19(24)16-15(12-5-3-7-14(20)9-12)11-26-18(16)22-17(23)13-6-4-8-21-10-13/h3-11H,2H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFVMWDRSPBGLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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